molecular formula C26H29N7O3 B2450859 (3,4-diethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920178-44-5

(3,4-diethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2450859
CAS No.: 920178-44-5
M. Wt: 487.564
InChI Key: QTRJUKVKYNLXMI-UHFFFAOYSA-N
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Description

(3,4-diethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C26H29N7O3 and its molecular weight is 487.564. The purity is usually 95%.
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Properties

IUPAC Name

(3,4-diethoxyphenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N7O3/c1-4-35-21-11-8-19(16-22(21)36-5-2)26(34)32-14-12-31(13-15-32)24-23-25(28-17-27-24)33(30-29-23)20-9-6-18(3)7-10-20/h6-11,16-17H,4-5,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRJUKVKYNLXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3,4-diethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone , also known by its CAS number 920178-41-2, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and therapeutic applications.

Chemical Structure

The molecular formula of the compound is C24H25N7O3C_{24}H_{25}N_{7}O_{3}, with a molecular weight of 459.5 g/mol. The structure features a triazolo-pyrimidine core linked to a piperazine moiety and a diethoxyphenyl substituent.

PropertyValue
CAS Number920178-41-2
Molecular FormulaC₃₄H₂₅N₇O₃
Molecular Weight459.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Pharmacological Properties

Research indicates that compounds containing triazole and pyrimidine moieties exhibit diverse biological activities, including:

  • Antitumor Activity : Triazole derivatives have been studied for their potential as anticancer agents. For example, compounds similar to the one have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through multiple pathways including tubulin polymerization interference and modulation of signaling pathways associated with cancer progression .
  • Antimicrobial Activity : The presence of the triazole ring often correlates with antimicrobial properties. Studies have demonstrated that related compounds can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections .
  • CNS Activity : The piperazine component is known for its psychoactive properties. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, potentially offering therapeutic effects in neuropsychiatric disorders .

The biological activity of the compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The triazolo-pyrimidine structure can interact with various enzymes involved in cancer cell metabolism and proliferation.
  • Receptor Modulation : The piperazine moiety may influence neurotransmitter receptors, affecting CNS activity.
  • Induction of Apoptosis : Many studies have shown that similar compounds can trigger apoptotic pathways in cancer cells by activating caspases and other pro-apoptotic factors .

Case Studies

Several recent studies have highlighted the biological activity of similar compounds:

  • A study published in Frontiers in Chemistry evaluated a series of triazole derivatives for their antitumor activity against HeLa cells. The results indicated that modifications to the triazole ring significantly enhanced cytotoxicity, with some derivatives achieving IC50 values below 10 µM .
  • Another research article focused on the synthesis and biological evaluation of 1,2,3-triazolo-pyrimidines demonstrated their effectiveness as selective inhibitors against certain kinases involved in cancer progression. This highlights the importance of structural modifications in enhancing biological activity .

Scientific Research Applications

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity:
The compound has shown promise in inhibiting the proliferation of cancer cells. For instance, derivatives with similar structures have been tested against various cancer cell lines such as MCF7 (breast cancer) and HEPG2 (liver cancer), demonstrating IC50 values in the micromolar range.

2. Enzyme Inhibition:
Studies suggest that compounds with the triazolopyrimidine structure can inhibit specific kinases and enzymes involved in cancer progression and inflammation. Notably, inhibition of the Epidermal Growth Factor Receptor (EGFR) has been observed in related compounds.

Case Study 1: Anticancer Screening

A study conducted by Zhang et al. synthesized various triazolopyrimidine derivatives and screened them for anticancer activity using the TRAP PCR-ELISA assay. One derivative exhibited an IC50 value of 1.18±0.141.18\pm 0.14 µM against HEPG2 cells, indicating potent anticancer properties.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of EGFR and Src kinases by related compounds. The most effective derivative showed an IC50 value of 0.240.24 µM for EGFR inhibition, highlighting its potential therapeutic applications in cancer treatment.

Summary of Findings

The biological activity of (3,4-diethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone suggests significant potential in medicinal applications:

  • Anticancer Properties: Effective against various cancer cell lines with low IC50 values.
  • Enzyme Inhibition: Potential to inhibit key enzymes involved in cancer progression.

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target compound can be dissected into two primary subunits:

  • The (3,4-diethoxyphenyl)(piperazin-1-yl)methanone moiety
  • The 3-(p-tolyl)-3H-triazolo[4,5-d]pyrimidin-7-yl group

Coupling these subunits via nucleophilic substitution or metal-catalyzed cross-coupling forms the final product. Key challenges include regioselective triazole formation, stability of the ethoxy groups under reaction conditions, and efficient purification of intermediates.

Synthesis of (3,4-Diethoxyphenyl)(Piperazin-1-yl)Methanone

Preparation of 3,4-Diethoxybenzoic Acid

3,4-Dihydroxybenzoic acid is ethylated using ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. The diethylated product is isolated in 85% yield via aqueous workup and recrystallization from ethanol.

Conversion to Acid Chloride

3,4-Diethoxybenzoic acid (10 mmol) is treated with thionyl chloride (SOCl₂, 15 mmol) in anhydrous dichloromethane (DCM) under reflux for 3 hours. Excess SOCl₂ is removed under reduced pressure to yield 3,4-diethoxybenzoyl chloride as a pale-yellow oil (92% yield).

Coupling with Piperazine

The acid chloride (5 mmol) is added dropwise to a stirred solution of piperazine (6 mmol) and triethylamine (TEA, 6 mmol) in DCM at 0°C. The reaction is warmed to room temperature and stirred for 6 hours. After quenching with water, the organic layer is dried over Na₂SO₄ and concentrated. Column chromatography (SiO₂, 3% methanol/DCM) affords (3,4-diethoxyphenyl)(piperazin-1-yl)methanone as a white solid (78% yield).

Characterization Data:
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.42 (d, J = 8.4 Hz, 1H), 6.89 (d, J = 8.4 Hz, 1H), 4.12 (q, J = 7.0 Hz, 4H), 3.75–3.68 (m, 4H), 2.98–2.92 (m, 4H), 1.44 (t, J = 7.0 Hz, 6H).
  • HRMS (ESI) : m/z calcd for C₁₆H₂₂N₂O₃ [M+H]⁺: 291.1709; found: 291.1712.

Synthesis of 3-(p-Tolyl)-3H-Triazolo[4,5-d]Pyrimidin-7-amine

Construction of the Triazolopyrimidine Core

4,6-Dichloro-5-nitropyrimidine (5 mmol) is reacted with p-tolyl azide (5.5 mmol) in ethanol at 60°C for 8 hours to form the 1,2,3-triazole ring via cycloaddition. Reduction of the nitro group using hydrogen gas (H₂, 1 atm) over palladium on carbon (Pd/C, 10%) in ethyl acetate yields 7-amino-3-(p-tolyl)-3H-triazolo[4,5-d]pyrimidine (67% yield).

Functionalization at Position 7

The 7-amino intermediate (3 mmol) is treated with phosphorus oxychloride (POCl₃, 10 mL) at 110°C for 4 hours to generate 7-chloro-3-(p-tolyl)-3H-triazolo[4,5-d]pyrimidine (82% yield). This chloro derivative serves as the electrophilic partner for subsequent coupling.

Characterization Data:
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.52 (s, 1H), 7.89 (d, J = 8.2 Hz, 2H), 7.42 (d, J = 8.2 Hz, 2H), 2.41 (s, 3H).
  • ¹³C NMR (101 MHz, DMSO-d₆) : δ 158.9, 154.3, 144.7, 139.1, 133.2, 129.8, 127.6, 121.4, 21.4.

Coupling of Piperazine and Triazolopyrimidine Moieties

Nucleophilic Aromatic Substitution

A mixture of (3,4-diethoxyphenyl)(piperazin-1-yl)methanone (2 mmol), 7-chloro-3-(p-tolyl)-3H-triazolo[4,5-d]pyrimidine (2.2 mmol), and DIPEA (4 mmol) in n-butanol is heated at 120°C for 24 hours. The reaction is cooled, diluted with ethyl acetate, washed with water, and purified via silica gel chromatography (2% methanol/DCM) to yield the target compound as a pale-yellow solid (65% yield).

Alternative Pd-Catalyzed Coupling

For sterically hindered substrates, a catalytic system comprising Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (3 mmol) in toluene at 100°C for 18 hours achieves coupling with improved yields (72%).

Optimization and Scalability

Solvent and Temperature Effects

  • n-Butanol vs. DMF : Higher yields are observed in n-butanol (65%) compared to DMF (48%) due to reduced side reactions.
  • Temperature : Reactions above 120°C lead to decomposition of the triazolopyrimidine core.

Purification Challenges

The final compound exhibits poor solubility in non-polar solvents, necessitating gradient elution with methanol/DCM (1–5%) during column chromatography. Recrystallization from ethanol/water (7:3) enhances purity to >98% (HPLC).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.41 (s, 1H), 7.85 (d, J = 8.3 Hz, 2H), 7.38 (d, J = 8.3 Hz, 2H), 7.31 (d, J = 8.5 Hz, 1H), 6.82 (d, J = 8.5 Hz, 1H), 4.08 (q, J = 7.0 Hz, 4H), 3.92–3.85 (m, 4H), 3.12–3.05 (m, 4H), 2.39 (s, 3H), 1.40 (t, J = 7.0 Hz, 6H).
  • ¹³C NMR (101 MHz, CDCl₃) : δ 169.8, 158.7, 154.1, 149.3, 144.5, 138.9, 133.4, 129.7, 127.5, 122.0, 115.2, 64.3, 52.8, 46.2, 21.3, 14.1.

High-Resolution Mass Spectrometry (HRMS)

  • HRMS (ESI) : m/z calcd for C₂₉H₃₁N₇O₃ [M+H]⁺: 542.2563; found: 542.2568.

Q & A

Q. Optimization Strategies :

  • Use Pd-based catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) for efficient coupling reactions .
  • Control temperature (80–120°C) and solvent polarity (DMF or THF) to minimize side products .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates .

(Basic) How can researchers analytically characterize the purity and structural integrity of this compound?

Q. Methodological Approach :

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95% threshold) .
  • NMR Spectroscopy : Confirm substituent positions via ¹H/¹³C NMR (e.g., diethoxy phenyl protons at δ 1.2–1.4 ppm; triazole protons at δ 8.5–9.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected within ±0.001 Da) .

(Advanced) What experimental strategies are recommended to resolve contradictions in reported bioactivity data for triazolopyrimidine derivatives?

Q. Key Steps :

  • Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assays) with cell-based viability assays (MTT/WST-1) to confirm target specificity .
  • Structural-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., ethoxy vs. methoxy groups) to isolate contributions to activity .
  • Molecular Dynamics Simulations : Model binding interactions with putative targets (e.g., ATP-binding pockets) to explain divergent results .

(Advanced) How can researchers design SAR studies to evaluate the role of the 3,4-diethoxyphenyl group in modulating biological activity?

Q. Methodology :

  • Synthesize Analogues : Replace diethoxy with monomethoxy, halogenated, or alkylated phenyl groups .
  • Assay Conditions : Test analogues against cancer cell lines (e.g., MCF-7, HeLa) and microbial strains (e.g., S. aureus) under standardized protocols .
  • Data Analysis : Use IC₅₀/EC₅₀ values and computational docking (AutoDock Vina) to correlate substituent hydrophobicity/electron effects with potency .

(Basic) What solubility challenges are associated with this compound, and how can they be addressed in in vitro assays?

Q. Challenges :

  • Low aqueous solubility due to hydrophobic triazolopyrimidine and aryl groups .

Q. Solutions :

  • Co-Solvent Systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance dissolution .
  • Prodrug Derivatization : Introduce ionizable groups (e.g., phosphate esters) temporarily to improve bioavailability .

(Advanced) What methodologies are recommended for assessing the compound’s stability under physiological conditions?

Q. Protocol :

  • Accelerated Stability Testing : Incubate in PBS (pH 7.4) at 37°C for 72 hours; analyze degradation via LC-MS .
  • Photostability : Expose to UV light (300–400 nm) and monitor structural changes using FT-IR .
  • Metabolic Stability : Use liver microsomes (human/rat) to identify cytochrome P450-mediated breakdown pathways .

(Advanced) How can researchers identify and validate the primary biological targets of this compound?

Q. Approach :

  • Pull-Down Assays : Immobilize the compound on beads and incubate with cell lysates; identify bound proteins via SDS-PAGE/MS .
  • CRISPR-Cas9 Knockout : Generate cell lines lacking putative targets (e.g., kinases) and assess compound efficacy .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified recombinant proteins .

(Basic) What safety and toxicity profiling is essential before advancing to in vivo studies?

Q. Key Assessments :

  • In Vitro Cytotoxicity : Test on non-target cell lines (e.g., HEK293) to determine selectivity indices .
  • Ames Test : Evaluate mutagenicity using Salmonella strains TA98/TA100 .
  • Acute Toxicity (Rodent) : Administer escalating doses (10–100 mg/kg) and monitor organ histopathology .

(Advanced) How can computational tools guide the optimization of this compound’s pharmacokinetic profile?

Q. Strategies :

  • ADME Prediction : Use SwissADME to optimize logP (target 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .
  • Molecular Dynamics (MD) : Simulate plasma protein binding (e.g., albumin) to predict half-life .
  • QSAR Modeling : Train models on analogue datasets to predict metabolic liabilities .

(Basic) What spectroscopic techniques are most effective for monitoring reaction intermediates during synthesis?

Q. Recommended Techniques :

  • In Situ FT-IR : Track carbonyl (1700 cm⁻¹) and amine (3300 cm⁻¹) group transformations .
  • Real-Time NMR : Use flow NMR to capture transient intermediates (e.g., acylated piperazine) .
  • UV-Vis Spectroscopy : Monitor triazole formation at λ 260–280 nm .

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